2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Description
2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 5. The 3,4-dichlorophenyl group at position 2, the furan-2-yl moiety at position 5, and the trifluoromethyl group at position 7 confer unique electronic and steric properties to the molecule. These substituents are strategically selected to modulate solubility, bioavailability, and target-binding affinity, making the compound a candidate for pharmaceutical and agrochemical applications .
The synthesis of this compound likely involves sequential functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. For instance, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one serves as a versatile intermediate for introducing substituents via Suzuki–Miyaura cross-coupling (for aryl/heteroaryl groups at C-3) and nucleophilic aromatic substitution (SNAr) at C-5 . The trifluoromethyl group at C-7 is introduced early in the synthesis, often via fluorinated alkynes or trifluoromethylation reagents, to exploit its electron-withdrawing effects for subsequent reactivity .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2F3N3O/c18-10-4-3-9(6-11(10)19)12-8-16-23-13(14-2-1-5-26-14)7-15(17(20,21)22)25(16)24-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXXYZWLJIVJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: This step often involves the condensation of the pyrazole intermediate with appropriate reagents such as formamide or its derivatives.
Introduction of substituents: The dichlorophenyl, furan-2-yl, and trifluoromethyl groups can be introduced through various substitution reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the dichlorophenyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for various diseases due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrazolo[1,5-a]pyrimidine scaffold is highly modular, with structural variations at C-2, C-3, C-5, and C-7 significantly influencing physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous derivatives:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Substituent Effects at C-2 :
- The 3,4-dichlorophenyl group in the target compound contributes to high lipophilicity (logP ≈ 4.2), favoring blood-brain barrier penetration, whereas carboxylic acid derivatives (e.g., ) exhibit lower logP values (~2.5) but improved solubility.
- 3,4-Dimethoxyphenyl substituents (e.g., ) balance lipophilicity and solubility, making them suitable for peripheral targets.
Heterocyclic Moieties at C-5 :
- The furan-2-yl group in the target compound provides π-π stacking interactions with aromatic residues in enzyme active sites, as seen in kinase inhibitors .
- Pyridin-3-yl or naphthalen-2-yl substituents (e.g., ) enhance steric bulk, improving selectivity but reducing metabolic stability.
Trifluoromethyl Group at C-7 :
- The CF₃ group is critical for electronic modulation, stabilizing the pyrazolo[1,5-a]pyrimidine core and enhancing binding to hydrophobic pockets. This substituent is a common feature in compounds targeting MAO-B and inflammatory pathways .
Biological Activity Trends :
Biological Activity
The compound 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 398.17 g/mol. The structure includes a 3,4-dichlorophenyl group, a furan ring, and a trifluoromethyl substituent. These structural features contribute to its unique chemical reactivity and biological interactions.
Pharmacological Activities
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines. For instance, a study demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives exhibited significant growth inhibition against various cancer types, including breast and lung cancer cells .
- Kinase Inhibition : The compound's structure suggests potential activity as a kinase inhibitor. Kinases are crucial in cell signaling pathways and are often targeted in cancer therapy. Preliminary data indicate that this compound may selectively inhibit specific kinases involved in tumor proliferation.
- Anti-inflammatory Effects : Pyrazolo[1,5-a]pyrimidines have been reported to possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation, such as rheumatoid arthritis or other autoimmune diseases .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzyme Activity : The presence of the trifluoromethyl group may enhance the compound's ability to interact with enzyme active sites, leading to inhibition of key metabolic pathways in cancer cells.
- Modulation of Signaling Pathways : By affecting specific signaling pathways, this compound may alter cellular responses to growth factors or cytokines, thereby influencing cell proliferation and survival.
Research Findings and Case Studies
A variety of studies have focused on the biological activity of pyrazolo[1,5-a]pyrimidines:
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,4-Dichlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
The compound is typically synthesized via condensation reactions. For example, heating 4-(3,4-dichlorophenyl)-3-substituted-1H-pyrazol-5-amine with 4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione at 433–458 K for 2.5 hours under inert conditions yields the target molecule. Recrystallization from methanol or ethanol/acetone mixtures (1:1) improves purity . Key parameters include stoichiometric ratios (e.g., 1:1.1 for amine:trifluorodione) and temperature control to avoid side products.
Q. How is the molecular structure of this compound validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Parameters such as bond lengths (e.g., C–C ≈ 1.35–1.48 Å), bond angles (e.g., C–N–C ≈ 117–123°), and dihedral angles between aromatic rings (e.g., 7.97° for fluorophenyl vs. phenyl) confirm stereoelectronic properties. H-atom positions are constrained geometrically, and Friedel pairs are merged during refinement to improve accuracy .
Q. What spectroscopic techniques are used for characterization?
- 1H/13C NMR : Peaks for trifluoromethyl (δ ~110–125 ppm in 13C) and furan protons (δ ~6.5–7.5 ppm in 1H) are diagnostic.
- IR : Stretching vibrations for C–F (~1200 cm⁻¹) and C–Cl (~750 cm⁻¹) confirm substituents.
- MS : Molecular ion peaks (e.g., m/z ≈ 440–502) validate the molecular formula .
Advanced Research Questions
Q. How can reaction yields be optimized for analogs with bulky substituents?
Use microwave-assisted Suzuki-Miyaura cross-coupling to functionalize the pyrazolo[1,5-a]pyrimidine core. For example, coupling 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with aryl boronic acids under Pd/XPhos catalysis achieves >90% yield. Activate lactam C–O bonds with PyBroP to enable sequential C-5 arylation . Statistical optimization (e.g., Design of Experiments) identifies critical factors like catalyst loading (5–10 mol%) and solvent polarity (dioxane > DMF).
Q. How do structural modifications influence biological activity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ≈ 3.5–4.0), critical for blood-brain barrier penetration in neuropharmacological studies .
- Furan vs. phenyl substitution : Furan’s electron-rich π-system improves binding to enzymes like monoamine oxidase B (IC50 ~5–10 µM) but reduces solubility .
- Dihedral angles : A smaller angle (<10°) between dichlorophenyl and furan rings correlates with stronger van der Waals interactions in enzyme pockets .
Q. How to resolve discrepancies in bioactivity data across studies?
- Validate assays : Use orthogonal methods (e.g., fluorescence polarization + SPR) to confirm enzyme inhibition.
- Control crystallographic parameters : Ensure consistent Z′ values (molecules per unit cell) and refinement protocols (e.g., R-factor <0.06) to avoid artifacts in structure-activity relationships .
- Statistical analysis : Apply ANOVA to compare IC50 values from multiple trials, accounting for batch effects in compound purity .
Q. What strategies mitigate debromination during cross-coupling reactions?
- Tandem catalysts : XPhosPdG2/XPhos suppresses debromination by stabilizing Pd intermediates.
- Low-temperature quenching : Halt reactions at 50% conversion to isolate intermediates before side reactions dominate.
- Additives : KI (1 equiv) traps free bromide, shifting equilibrium toward coupling .
Methodological Guidance
Purification protocols for polar derivatives
- HPLC : Use C18 columns with acetonitrile/water (70:30) + 0.1% TFA. Retention times vary by substituent (e.g., 8–12 min for trifluoromethyl analogs).
- Crystallization : Ethanol/ethyl acetate (1:1) achieves >99% purity for SC-XRD studies. Slow evaporation at 4°C minimizes lattice defects .
Handling hygroscopic intermediates
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
